1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride
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Overview
Description
1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a thiadiazole ring, and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the thiadiazole ring through an amide bond formation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinepropanamide, 4-(4-chlorophenyl)-4-hydroxy-N-(3,4,5-trimethoxyphenyl)-, hydrochloride
- 1-Piperidinepropanamide, 4-(4-methoxyphenyl)-4-hydroxy-N-(3,4,5-trimethoxyphenyl)-, hydrochloride
Uniqueness
1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
154663-21-5 |
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Molecular Formula |
C19H27ClN4O4S |
Molecular Weight |
443.0 g/mol |
IUPAC Name |
3-piperidin-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H26N4O4S.ClH/c1-25-14-11-13(12-15(26-2)17(14)27-3)18-21-22-19(28-18)20-16(24)7-10-23-8-5-4-6-9-23;/h11-12H,4-10H2,1-3H3,(H,20,22,24);1H |
InChI Key |
KKAQQIKPLQEWNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)NC(=O)CCN3CCCCC3.Cl |
Origin of Product |
United States |
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